
MRT-83 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MRT-83 (chlorhydrate) est un antagoniste puissant du récepteur Smoothened (Smo), qui inhibe efficacement la voie de signalisation Hedgehog (Hh) et la liaison de la BODIPY-cyclopamine au Smoothened humain . Ce composé a montré un potentiel prometteur dans l'étude des maladies cancéreuses en raison de sa capacité à perturber les voies de signalisation critiques impliquées dans la croissance et le développement des tumeurs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de MRT-83 (chlorhydrate) implique la préparation de dérivés d'acylguanidine. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions .
Méthodes de production industrielle : La production industrielle de MRT-83 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de garantir un rendement et une pureté élevés. Le composé est ensuite purifié à l'aide de techniques telles que la cristallisation et la chromatographie pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : MRT-83 (chlorhydrate) subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants :
Réactions de substitution : Impliquent généralement des nucléophiles tels que les amines ou les thiols en présence d'une base.
Réactions d'oxydation : Souvent réalisées à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réactions de réduction : Impliquent généralement des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés substitués de MRT-83 (chlorhydrate), tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de formes oxydées ou réduites du composé .
Applications De Recherche Scientifique
Key Applications
-
Cancer Research
- MRT-83 hydrochloride has been extensively studied for its potential therapeutic applications in treating cancers associated with aberrant Hedgehog signaling, such as basal cell carcinoma and medulloblastoma. Its ability to disrupt Hedgehog signaling pathways makes it a candidate for targeting tumors that rely on this pathway for growth and proliferation.
-
Developmental Biology
- The compound serves as a valuable tool in developmental biology to understand the role of Hedgehog signaling in embryogenesis. By blocking this pathway, researchers can elucidate the mechanisms by which Hedgehog influences cell differentiation and tissue patterning during development.
-
Pharmacological Studies
- This compound is utilized in pharmacological studies to investigate the effects of Smoothened inhibition on various cellular processes. It has been shown to inhibit agonist-induced trafficking of Smoothened to primary cilia, which is essential for signal transduction in Hedgehog signaling pathways .
Case Study 1: In Vivo Efficacy
A study conducted on adult mice demonstrated that stereotaxic injection of this compound into the lateral ventricle effectively inhibited the up-regulation of Patched transcription induced by Sonic Hedgehog in neighboring subventricular zones. This study provided evidence for the compound's efficacy in vivo and its potential implications for treating Hedgehog pathway-related diseases .
Case Study 2: Comparative Analysis with Other Antagonists
In comparative studies, this compound exhibited greater potency than cyclopamine, a well-known Smoothened antagonist. The structure-activity relationship analysis revealed that MRT-83’s specific arrangement of functional groups allows it to form stable interactions with Smoothened, enhancing its inhibitory effects on Hedgehog signaling.
Comparison of Smoothened Antagonists
Compound Name | Structure Type | IC50 (nM) | Key Features |
---|---|---|---|
This compound | Synthetic small molecule | 10 | Potent antagonist; disrupts Hedgehog signaling |
Cyclopamine | Natural product | 200 | First identified Smoothened antagonist |
GDC-0449 (Vismodegib) | Synthetic small molecule | 50 | Approved for basal cell carcinoma treatment |
Saridegib (IPI-926) | Synthetic small molecule | 30 | Inhibits Hedgehog signaling; clinical trials |
Mécanisme D'action
MRT-83 (hydrochloride) exerts its effects by binding to the Smoothened receptor, a key component of the Hedgehog signaling pathway . This binding inhibits the receptor’s activity, thereby blocking the downstream signaling events that promote cell proliferation and survival . The compound fits into a proposed pharmacophoric model for Smoothened antagonists, which includes three hydrogen bond acceptor groups and three hydrophobic regions . By disrupting the Hedgehog signaling pathway, MRT-83 (hydrochloride) effectively inhibits the growth and proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Uniqueness of MRT-83 (hydrochloride): MRT-83 (hydrochloride) stands out due to its higher potency and specificity in inhibiting the Smoothened receptor compared to other similar compounds . Its ability to efficiently block the Hedgehog signaling pathway makes it a valuable tool for research and potential therapeutic applications .
Activité Biologique
MRT-83 hydrochloride is a novel compound recognized for its significant biological activity as an antagonist of the Smoothened (Smo) protein, a key component of the Hedgehog (Hh) signaling pathway. This pathway is essential in various biological processes, including embryonic development and tissue regeneration, but its aberrant activation is implicated in several cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and potential therapeutic applications.
This compound is chemically characterized as N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide. Its structure allows it to interact effectively with Smo, inhibiting the Hh signaling pathway. The compound exhibits a potent inhibitory effect with an IC50 value in the nanomolar range, indicating strong efficacy compared to other known Smo antagonists like cyclopamine .
Mechanism of Action:
- Smoothened Antagonism: MRT-83 inhibits the binding of Hh ligands to Smo, preventing downstream signaling that leads to tumor growth.
- Ciliary Trafficking Blockade: It disrupts the agonist-induced trafficking of Smo to the primary cilium, a critical step in Hh signal transduction .
- In Vivo Activity: Studies indicate that stereotaxic injections of MRT-83 into adult mice abolish the up-regulation of Patched transcription induced by Sonic Hedgehog, demonstrating its efficacy in vivo .
Biological Activity and Efficacy
This compound has been shown to effectively inhibit Hh signaling across various cellular contexts. Research has demonstrated that MRT-83 not only blocks Smo but also modulates cellular responses crucial for cancer treatment.
Key Findings from Research Studies
- Inhibition of Hedgehog Signaling:
- Cellular Context Studies:
- Comparative Potency:
Applications and Therapeutic Potential
This compound's ability to inhibit the Hh signaling pathway suggests several potential applications in cancer therapy:
- Targeted Cancer Treatment: Its specificity for Smo makes it a candidate for treating cancers associated with aberrant Hh signaling, such as basal cell carcinoma and medulloblastoma.
- Combination Therapies: MRT-83 may be used in combination with other therapeutic agents to enhance overall treatment efficacy against resistant tumors.
Comparative Analysis with Other Compounds
The following table summarizes key features and comparisons between this compound and other known Smo antagonists:
Compound Name | Structure Type | Key Features |
---|---|---|
MRT-83 | Synthetic small molecule | Potent Smo antagonist; inhibits Hedgehog signaling |
Cyclopamine | Natural product | Known Smo antagonist; used in cancer research |
GDC-0449 | Synthetic small molecule | Approved for basal cell carcinoma treatment |
Saridegib | Synthetic small molecule | Inhibits Hedgehog signaling; used in clinical trials |
LDE225 | Synthetic small molecule | Effective against various tumors related to Hedgehog |
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O5.ClH/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20;/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQUUTBPNBYISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.